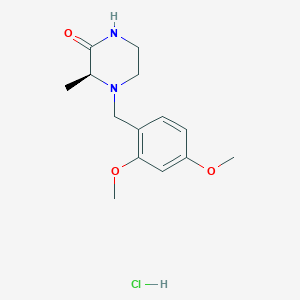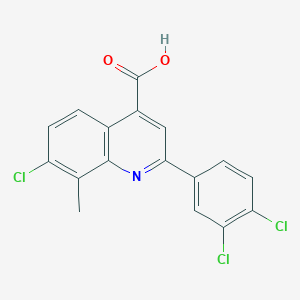
7-氯-2-(3,4-二氯苯基)-8-甲基喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities, including antibacterial properties. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies on quinoline carboxylic acids and their halogenated derivatives.
Synthesis Analysis
The synthesis of halogenated quinoline carboxylic acids can be achieved through various methods. A novel procedure for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids involves the creation of an amino intermediate followed by a Sandmeyer reaction to replace the amino group with a halogen such as chlorine or bromine . This method could potentially be adapted for the synthesis of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid by modifying the position of the halogenation and the substitution pattern on the quinoline ring.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. Although the exact structure of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid is not provided, the structure of a related complex, chlorotriphenyl(isoquinolinium-1-carboxylato)tin(IV), has been elucidated . The tin(IV) atom in this complex exhibits a trigonal bipyramidal geometry, which could suggest that the steric and electronic properties of the quinoline carboxylic acid moiety are conducive to forming stable complexes with metals. This information might be relevant when considering the binding properties of the compound .
Chemical Reactions Analysis
Quinoline carboxylic acids can undergo various chemical reactions, including substitution reactions that are essential for the synthesis of diverse derivatives. The Sandmeyer reaction mentioned in the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids is a classic example of such a transformation. Additionally, the reactivity of the carboxylic acid group allows for further derivatization, which could be exploited to enhance the compound's biological activity or modify its physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their substitution patterns. For instance, the introduction of halogen atoms can significantly affect the lipophilicity, acidity, and overall reactivity of the compound. The antibacterial activity of various 6,7- and 7,8-disubstituted quinoline carboxylic acids has been studied, indicating that specific substitutions can lead to enhanced activity against Gram-positive and Gram-negative bacteria . These findings could be relevant when considering the potential applications of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid in medicinal chemistry.
科学研究应用
水系中的光解作用
7-氯-2-(3,4-二氯苯基)-8-甲基喹啉-4-羧酸作为喹啉羧酸类除草剂的一部分,已被研究其在水溶液中的光降解。研究表明,在紫外辐射下,这些化合物会快速降解,这一过程受溶解有机碳(DOC)和阳光辐射的影响,特别是在二氧化钛(TiO2)存在的情况下,会导致除草剂的完全矿化 (Pinna & Pusino, 2012)。
新化合物的合成
该化合物已被用于合成各种新颖的化学结构。例如,与对甲苯胺的反应产生了取代的二苯并萘啉,突显了它在有机合成中的多功能性和在开发新化学实体中的潜在应用 (Manoj & Prasad, 2009)。
磷光发射研究
研究还集中在涉及7-氯-2-(3,4-二氯苯基)-8-甲基喹啉-4-羧酸及其类似物的膦铜(I)配合物。这些配合物显示出卓越的光物理性质,使它们在发光领域备受关注 (Małecki等,2015)。
抗菌性能
这种化合物已被探索其抗菌性能。例如,其衍生物已表现出对各种革兰氏阳性和革兰氏阴性菌株的有趣抗菌活性,突显了其在新抗菌剂开发中的潜力 (Al-Hiari et al., 2007)。
晶体结构分析
该化合物也已在晶体学中进行了研究。例如,涉及类似化合物的1,4-二氢吡啶衍生物的对映异构体的研究显示了独特晶体结构的形成,有助于我们理解分子相互作用和晶体形成 (Linden et al., 2006)。
微波辐射合成
已注意到其在喹啉-4-羧酸衍生物的微波辐射合成中的作用,为制备具有广谱抗微生物活性的化合物提供了一种高效方法 (Bhatt & Agrawal, 2010)。
安全和危害
属性
IUPAC Name |
7-chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO2/c1-8-12(18)5-3-10-11(17(22)23)7-15(21-16(8)10)9-2-4-13(19)14(20)6-9/h2-7H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRHPHIODITXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


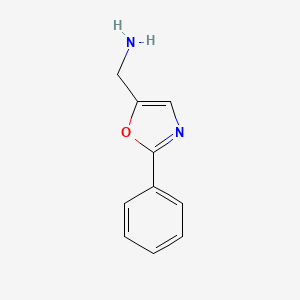
![(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2499780.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide](/img/structure/B2499782.png)
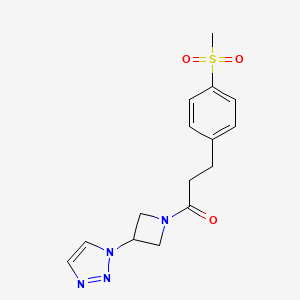
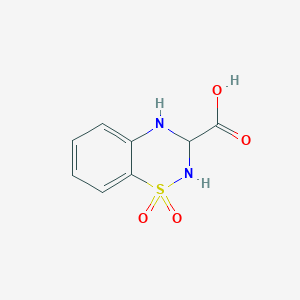
![1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2499786.png)


![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2499793.png)
![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2499794.png)
